N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:
Amidation: The nitro-substituted methoxybenzene is then reacted with 2-(2-phenylethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Hydrogenation: For reduction reactions, hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogenation reactions.
Major Products Formed
Reduction Product: N-(4-amino-2-methoxyphenyl)-2-(2-phenylethyl)benzamide.
Substitution Product: N-(4-methoxy-2-halophenyl)-2-(2-phenylethyl)benzamide, where the halogen can be iodine, bromine, or chlorine.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may study the compound’s effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide would depend on its specific interactions with molecular targets. For example, if the compound is used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro and methoxy groups may play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(2-phenylethyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide a balance of electronic and steric effects, making the compound a valuable candidate for various research applications.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-28-18-13-14-20(21(15-18)24(26)27)23-22(25)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOIUBWHYNIJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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